Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate
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Overview
Description
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate typically involves the reaction of oxolane derivatives with chloromethylating agents. One common method is the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state .
Comparison with Similar Compounds
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate can be compared with other similar compounds, such as:
Methyl 2-(chloromethyl)oxirane-2-carboxylate: Similar in structure but contains an oxirane ring instead of an oxolane ring.
Methyl 2-(chloromethyl)oxetane-2-carboxylate: Contains an oxetane ring, which is a four-membered ring with one oxygen atom.
The uniqueness of this compound lies in its five-membered oxolane ring, which imparts different chemical reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C8H11ClO3 |
---|---|
Molecular Weight |
190.62 g/mol |
IUPAC Name |
methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate |
InChI |
InChI=1S/C8H11ClO3/c1-11-8(10)4-6-2-3-7(5-9)12-6/h4,7H,2-3,5H2,1H3 |
InChI Key |
MCWLBTQHLRPUPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCC(O1)CCl |
Origin of Product |
United States |
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